(S)-3-Methyl-pyrrolidine hydrochloride (CAS: 186597-29-5) is a chiral, cyclic secondary amine salt widely utilized as a stereopure building block in pharmaceutical synthesis and advanced materials science [1]. Supplied as a stable, water-soluble crystalline solid, it circumvents the severe handling and volatility issues associated with its free base counterpart. The rigid pyrrolidine ring, combined with the defined (S)-stereocenter, provides a highly predictable 3D spatial vector for the methyl group. This precise structural geometry is critical for optimizing steric interactions in drug-target binding pockets (such as kinase and epigenetic inhibitors) and for directing deterministic crystal packing in the synthesis of hybrid organic-inorganic perovskites.
Substituting this specific compound with the racemic mixture, the (R)-enantiomer, or the free base leads to critical process and performance failures. Utilizing the free base introduces high volatility and susceptibility to atmospheric degradation (via CO2 absorption to form carbamates), which destroys stoichiometric precision during scale-up [1]. In drug discovery, substituting with racemic 3-methylpyrrolidine confounds high-throughput screening by introducing an enantiomer that typically exhibits significantly lower target affinity or divergent pharmacological profiles (e.g., SERM vs. SERD activity) due to spatial clashes in the binding pocket [2]. Furthermore, in materials science, the racemate forms a structurally disordered solid solution, failing to achieve the highly ordered, denser crystal lattice uniquely provided by the enantiopure (S)-isomer[3].
In the synthesis of 2D hybrid palladium(II) chloride materials, the stereochemical purity of the organic cation dictates the macroscopic crystal structure. Research demonstrates that the enantiopure (S)-3-methylpyrrolidinium cation forms a highly ordered, dense crystal lattice. In contrast, the racemic mixture forms a cationic solid solution with less efficient packing, resulting in a less dense structure that violates Wallach’s rule[1].
| Evidence Dimension | Crystal lattice packing density and structural ordering |
| Target Compound Data | Enantiopure (S)-isomer yields a denser, deterministically ordered crystal lattice |
| Comparator Or Baseline | Racemic 3-methylpyrrolidine hydrochloride |
| Quantified Difference | The racemate forms a less dense solid solution with 50% random site occupancy, whereas the (S)-isomer drives efficient, highly ordered packing |
| Conditions | Crystallization of (C5H12N)2PdCl4 hybrid materials |
For materials scientists designing chiral perovskites, procuring the enantiopure (S)-isomer is essential to achieve the specific structural densities required for tuned electronic properties.
The free base of 3-methylpyrrolidine is a volatile liquid (boiling point ~103°C, flash point ~0.5°C) that is highly susceptible to evaporation and atmospheric degradation, specifically forming carbamates upon CO2 exposure. Procurement of the hydrochloride salt provides a stable, non-volatile crystalline solid. This phase change ensures that the reagent can be weighed with >98% stoichiometric accuracy under standard atmospheric conditions, eliminating the need for inert gas gloveboxes or cold storage [1].
| Evidence Dimension | Physical state and handling stability |
| Target Compound Data | Stable crystalline solid (HCl salt) |
| Comparator Or Baseline | (S)-3-Methylpyrrolidine free base |
| Quantified Difference | Elimination of volatility (bp ~103°C for free base) and prevention of atmospheric CO2 degradation |
| Conditions | Standard laboratory weighing and storage conditions (20-25°C, ambient atmosphere) |
Procuring the hydrochloride salt is mandatory for process chemists to ensure batch-to-batch reproducibility and exact molar equivalents during large-scale API synthesis.
In the development of targeted therapeutics, the spatial orientation of the pyrrolidine methyl group is critical for optimal binding within the active site. Utilizing racemic 3-methylpyrrolidine introduces a 50% fraction of the non-optimal enantiomer, which typically exhibits significantly lower target affinity (IC50) due to steric clashes, or induces divergent pharmacological behavior (e.g., shifting a molecule from a SERD to a SERM profile)[1]. Procuring enantiopure (S)-3-methylpyrrolidine hydrochloride (>98% ee) ensures that the synthesized API maintains maximal potency and avoids the confounding off-target pharmacology associated with the (R)-enantiomer.
| Evidence Dimension | Target binding affinity (IC50) and assay purity |
| Target Compound Data | >98% enantiomeric excess, yielding single-pharmacophore APIs |
| Comparator Or Baseline | Racemic 3-methylpyrrolidine |
| Quantified Difference | Avoids the severe drop in IC50 and mixed pharmacological profiles caused by the presence of the opposite enantiomer |
| Conditions | High-throughput screening and structure-activity relationship (SAR) validation |
Medicinal chemists must procure the enantiopure (S)-isomer to generate unambiguous SAR data and maximize the potency of lead compounds without interference from the inactive or off-target enantiomer.
This compound is the required organic cation precursor for synthesizing highly ordered, dense 2D hybrid palladium(II) chloride perovskites. Procuring the enantiopure (S)-isomer is necessary to avoid the structural solid-solution disorder inherent to racemic mixtures, thereby enabling precise control over the material's electronic and chiroptical properties [1].
It serves as a critical stereopure building block for APIs targeting specific binding pockets (e.g., KDM5, DYRK2, or estrogen receptors). The defined (S)-methyl vector is required to achieve optimal active-site binding, ensuring high potency (low IC50) and preventing the divergent pharmacological profiles caused by the (R)-enantiomer [2].
The hydrochloride salt form is specifically chosen over the free base for industrial scale-up due to its solid-state stability. It allows for precise stoichiometric weighing, immediate solubility in polar reaction media, and long-term ambient storage without the risk of volatility or atmospheric CO2 degradation[3].